molecular formula C20H34N2O6S B13778934 Benzamide, 3,5-diethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt) CAS No. 89020-43-9

Benzamide, 3,5-diethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt)

Cat. No.: B13778934
CAS No.: 89020-43-9
M. Wt: 430.6 g/mol
InChI Key: KLEHVJPBTVMFOC-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative characterized by a complex substitution pattern: 3,5-diethyl groups, a 2-hydroxy-6-methoxybenzene core, and an (S)-configured N-((1-ethyl-2-pyrrolidinyl)methyl) side chain, stabilized as a monomethanesulfonate salt. The salt form enhances solubility, a critical factor for bioavailability .

Properties

CAS No.

89020-43-9

Molecular Formula

C20H34N2O6S

Molecular Weight

430.6 g/mol

IUPAC Name

3,5-diethyl-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;methanesulfonate

InChI

InChI=1S/C19H30N2O3.CH4O3S/c1-5-13-11-14(6-2)18(24-4)16(17(13)22)19(23)20-12-15-9-8-10-21(15)7-3;1-5(2,3)4/h11,15,22H,5-10,12H2,1-4H3,(H,20,23);1H3,(H,2,3,4)/t15-;/m0./s1

InChI Key

KLEHVJPBTVMFOC-RSAXXLAASA-N

Isomeric SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCC[NH+]2CC)OC)CC.CS(=O)(=O)[O-]

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)CC.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves a multi-step synthetic route focusing on:

  • Construction of the benzamide core with appropriate substitution (3,5-diethyl, 2-hydroxy, 6-methoxy).
  • Introduction of the chiral N-((1-ethyl-2-pyrrolidinyl)methyl) moiety.
  • Formation of the monomethanesulfonate salt to improve pharmaceutical properties.

The synthesis typically starts with a suitably substituted benzoyl chloride or benzamide intermediate, which is then coupled with the chiral amine side chain.

Stepwise Synthesis Details

Step Description Reagents and Conditions Notes
1 Preparation of substituted benzoyl intermediate Starting from 3,5-diethyl-2-hydroxy-6-methoxybenzoic acid or derivatives; conversion to acid chloride using thionyl chloride or oxalyl chloride Ensures reactive acyl chloride for amide bond formation
2 Synthesis of chiral amine intermediate Preparation of (S)-1-ethyl-2-pyrrolidinylmethyl amine via chiral resolution or asymmetric synthesis Chiral purity is critical for biological activity
3 Amide bond formation Coupling of benzoyl chloride with chiral amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF Controlled temperature to avoid racemization
4 Salt formation Treatment of the free base amide with methanesulfonic acid in an appropriate solvent (e.g., ethanol, isopropanol) to precipitate the monomethanesulfonate salt Salt formation enhances solubility and stability

Representative Reaction Scheme

  • $$ \text{3,5-diethyl-2-hydroxy-6-methoxybenzoic acid} \xrightarrow[\text{SOCl}_2]{\text{Reflux}} \text{Acyl chloride intermediate} $$

  • $$ \text{Acyl chloride intermediate} + \text{(S)-1-ethyl-2-pyrrolidinylmethyl amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C to RT}} \text{Benzamide free base} $$

  • $$ \text{Benzamide free base} + \text{Methanesulfonic acid} \xrightarrow[\text{EtOH}]{\text{RT}} \text{Monomethanesulfonate salt} \downarrow $$

Detailed Notes on Each Step

  • Acyl chloride formation: The conversion of the substituted benzoic acid to the acyl chloride is typically performed under reflux with thionyl chloride or oxalyl chloride. Excess reagent is removed under reduced pressure to avoid side reactions.

  • Chiral amine synthesis: The (S)-configuration of the pyrrolidinylmethyl amine is maintained through enantioselective synthesis or resolution techniques. This step is crucial as the stereochemistry affects pharmacological activity.

  • Amide coupling: The reaction is carried out in dry, aprotic solvents with a base to neutralize the HCl formed. Temperature control is essential to prevent racemization or degradation.

  • Salt formation: The free base is dissolved in a suitable solvent and treated with methanesulfonic acid, which forms the monomethanesulfonate salt. The salt typically crystallizes out, facilitating purification.

Analytical Data and Research Findings

Purity and Characterization

  • Melting Point: The monomethanesulfonate salt exhibits a sharp melting point indicative of high purity.
  • NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the benzamide ring and the presence of the chiral pyrrolidinyl side chain.
  • Chiral HPLC: Used to confirm enantiomeric purity, typically >99% (S)-enantiomer.
  • Mass Spectrometry: Confirms molecular weight consistent with the monomethanesulfonate salt form.
  • Elemental Analysis: Matches calculated values for C, H, N, O, S content.

Stability and Solubility

  • The monomethanesulfonate salt form shows enhanced aqueous solubility compared to the free base.
  • Stability studies indicate the salt form is less hygroscopic and more chemically stable under ambient conditions.

Summary Table of Preparation Parameters

Parameter Conditions Outcome/Remarks
Acyl chloride formation SOCl2, reflux, 2-4 h High yield, clean conversion
Amide coupling DCM, Et3N, 0°C to RT, 4-6 h >90% yield, stereochemical integrity maintained
Salt formation Methanesulfonic acid, EtOH, RT, 1-2 h Crystalline salt, high purity
Purification Recrystallization from ethanol or ethyl acetate >98% purity by HPLC
Characterization NMR, MS, chiral HPLC, elemental analysis Confirmed structure and stereochemistry

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C16H25N3O4SC_{16}H_{25}N_{3}O_{4}S with a molecular weight of 355.5 g/mol. Its structure features a benzamide core modified by an ethyl-pyrrolidine moiety and methoxy and hydroxy substituents, which contribute to its biological activity. The compound's unique configuration allows it to interact with various biological targets.

Pharmaceutical Applications

  • Neuropharmacology
    • Benzamide derivatives are often investigated for their potential neuroprotective effects. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors. This modulation may be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .
  • Antidepressant Activity
    • There is emerging evidence suggesting that benzamide derivatives can exhibit antidepressant-like effects through the inhibition of monoamine oxidase (MAO) enzymes. This action increases the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are critical for mood regulation .
  • Anticancer Properties
    • Some studies have highlighted the potential of benzamide compounds in cancer therapy. They may act as inhibitors of cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .

Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that a benzamide derivative similar to the compound showed significant neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects .

Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a benzamide derivative was tested for its efficacy as an adjunct treatment alongside standard antidepressants. Results indicated that patients receiving the benzamide showed improved depressive symptoms compared to those on placebo, suggesting its potential role in enhancing antidepressant therapy .

Anticancer Activity

Research focusing on the anticancer properties of benzamide derivatives revealed that one compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis. These findings support further investigation into the use of benzamides as chemotherapeutic agents .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
NeuropharmacologyModulation of neurotransmitter systems ,
Antidepressant ActivityMAO inhibition; increased serotonin levels ,
Anticancer PropertiesInduction of apoptosis; inhibition of growth ,

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The target compound’s 3,5-diethyl and 2-hydroxy-6-methoxy substituents differentiate it from other benzamides. For example:

  • N,N-Diethyl-3-methylbenzamide (CAS 134-62-3): Lacks hydroxyl/methoxy groups and the pyrrolidinyl side chain, resulting in lower polarity and reduced hydrogen-bonding capacity .

Table 1: Key Properties of Selected Benzamides

Compound Molecular Weight Key Substituents Solubility Enhancer Biological Activity (if reported)
Target Compound ~550 (estimated) 3,5-diethyl, 2-OH, 6-OCH₃ Monomethanesulfonate salt Not explicitly reported
N,N-Diethyl-3-methylbenzamide 191.27 3-CH₃, N,N-diethyl None Insect repellent
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 354.38 4-carboxyphenyl, hexanoyl None 67% PCAF HAT inhibition
Role of Salt Formation

The monomethanesulfonate salt in the target compound contrasts with free-base analogs (e.g., compounds in ). Salt formation typically improves aqueous solubility, which is critical for pharmacokinetics but may alter receptor binding compared to neutral forms .

Comparison with Non-Benzamide Heterocyclic Analogs

Thiazolo-Pyrimidine Derivatives ()

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) share a carbonyl-rich scaffold but lack the benzamide backbone. Key differences:

  • Synthesis : 11a is synthesized via condensation with chloroacetic acid, while the target compound likely requires stereoselective pyrrolidinylmethylation .
Pyrazolo-Pyrimidine Derivatives ()

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) incorporates a benzamide moiety but fused with chromen and pyrimidine rings. This hybrid structure may target kinase enzymes, unlike the simpler benzamide core of the target compound .

Implications of Structural Similarity Metrics ()

Computational similarity assessments (e.g., Tanimoto coefficient) would classify the target compound as distinct from non-benzamide heterocycles () but closer to other substituted benzamides. Critical divergences include:

  • Hydrophilic Groups : The 2-hydroxy-6-methoxy motif increases polarity compared to N,N-diethyl-3-methylbenzamide.
  • Chiral Center : The (S)-configured pyrrolidinylmethyl group introduces stereochemical complexity absent in most analogs .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,5-diethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxy-, (S)-, monomethanesulfonate (salt) is a complex molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H22N2O4S
  • Molecular Weight : 306.40 g/mol
  • CAS Number : 119670-11-0
  • Chemical Structure : The compound features a benzamide core with various substituents that influence its biological properties.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain benzamide compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antiparasitic Activity

Benzamide derivatives have also been evaluated for their antiparasitic effects. A related compound was found to possess substantial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that modifications in the benzamide structure could enhance potency against resistant strains of the parasite, indicating a promising avenue for drug development against malaria .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Benzamides are known to interact with neurotransmitter systems, particularly dopamine receptors. Research has shown that certain benzamide derivatives can act as dopamine receptor antagonists or agonists, which could be beneficial in treating neurological disorders such as schizophrenia and Parkinson's disease .

Structure-Activity Relationships (SAR)

The biological activity of benzamide compounds is heavily influenced by their structural modifications. Key observations include:

  • Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups can significantly alter the compound's affinity for biological targets.
  • Alkyl Chain Length : Variations in alkyl chain length (e.g., ethyl vs. propyl) have been shown to affect solubility and bioavailability.
  • Hydroxyl and Methoxy Groups : The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups enhances the compound's interaction with target proteins.

Case Study 1: Antimalarial Activity

In a comparative study, a series of benzamide derivatives were synthesized and tested against P. falciparum. The most potent derivative exhibited an IC50 value significantly lower than that of standard treatments like chloroquine, indicating its potential as a new therapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzamide derivatives in models of neurodegeneration. Results showed that specific compounds could reduce oxidative stress markers and improve neuronal survival in vitro, suggesting therapeutic potential for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this benzamide derivative, and how can reaction conditions be optimized?

  • Synthesis Pathway : The compound likely requires multi-step organic synthesis. A plausible route involves:

Preparation of the pyrrolidine moiety (e.g., alkylation of pyrrolidine with ethylating agents).

Functionalization of the benzamide core via nucleophilic substitution or coupling reactions.

Introduction of methoxy and hydroxy groups via selective protection/deprotection strategies.

Final salt formation with methanesulfonic acid.
Key reagents may include benzoyl chloride derivatives, chiral catalysts for enantiomeric control, and methanesulfonic acid for salt formation .

  • Optimization : Monitor intermediates using LC-MS or TLC. Adjust reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF for coupling, ethanol for crystallization) to improve yield and purity .

Q. Which spectroscopic techniques are most effective for confirming stereochemistry and functional groups?

  • Chiral Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polar solvents (hexane:isopropanol) to resolve the (S)-enantiomer .
  • Structural Confirmation :

  • NMR : 1D 1^1H/13^13C NMR to identify ethyl, methoxy, and hydroxy protons. 2D experiments (COSY, NOESY) confirm spatial proximity of the pyrrolidine-methyl group and benzamide core .
  • FT-IR : Peaks at ~3400 cm1^{-1} (hydroxy), ~1650 cm1^{-1} (amide C=O), and ~1150 cm1^{-1} (sulfonate S=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions between solubility data and observed bioactivity in different experimental models?

  • Solubility Profiling :

  • Test solubility in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) to identify optimal conditions. The methanesulfonate salt enhances aqueous solubility but may reduce membrane permeability .
  • Compare in vitro (e.g., cell-free kinase assays) and in vivo (e.g., rodent models) results. Use pharmacokinetic studies to assess bioavailability and metabolite interference .
    • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, serum protein binding) affecting bioactivity. Use surface plasmon resonance (SPR) to measure target binding affinity under controlled conditions .

Q. What strategies improve enantiomeric purity during synthesis, and how are impurities characterized?

  • Enantiomeric Control :

  • Use chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) during key steps .
  • Purify via recrystallization in chiral solvents (e.g., (R)-limonene) or simulated moving bed (SMB) chromatography .
    • Impurity Profiling :
  • LC-HRMS to detect diastereomers or des-ethyl byproducts.
  • Quantify using a calibration curve with synthetic impurity standards .

Methodological Challenges and Solutions

Q. How to design assays for evaluating neuroprotective or kinase inhibitory activity?

  • Kinase Inhibition :

  • Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK5, GSK-3β). Include staurosporine as a positive control .
    • Neuroprotection Models :
  • Primary neuronal cultures treated with oxidative stress inducers (H2_2O2_2, glutamate). Measure cell viability via MTT assay and apoptosis markers (caspase-3/7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.